2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as BPTP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BPTP has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a class of enzymes that play a critical role in regulating cellular signaling pathways.
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have diverse effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is its high selectivity for PTPs, which makes it an ideal tool for studying the role of these enzymes in various diseases. However, one limitation of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is its low solubility, which can make it difficult to work with in certain experimental settings. Additionally, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have even greater therapeutic potential. Another area of interest is the study of the downstream signaling pathways that are activated by 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, which could provide insights into the mechanisms underlying its therapeutic effects. Finally, the use of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in combination with other drugs or therapies could be explored as a way to improve disease outcomes even further.
Méthodes De Synthèse
The synthesis of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form the intermediate 4-bromobenzylthiol. This intermediate is then reacted with 2,6-dichloropyrimidine in the presence of potassium carbonate to form the desired product, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. The yield of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is typically around 50%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. PTPs are known to play a critical role in regulating cellular signaling pathways that are involved in these diseases. By inhibiting the activity of PTPs, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been found to promote the activation of these pathways, leading to improved disease outcomes.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHOMZGFICZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.